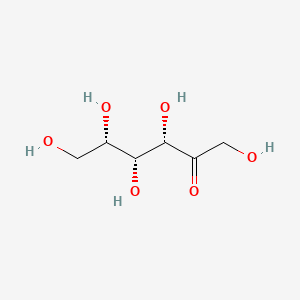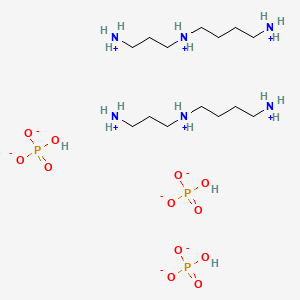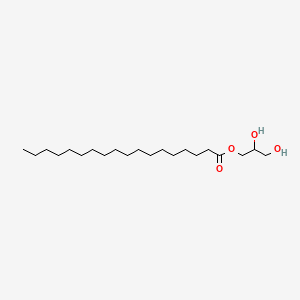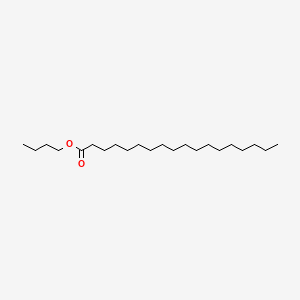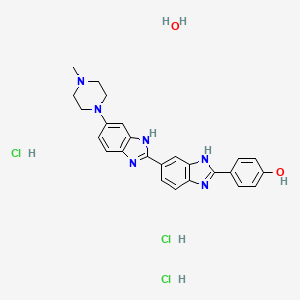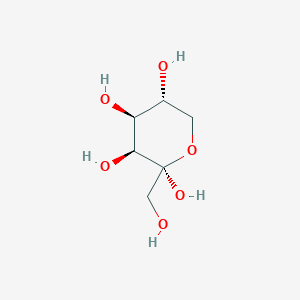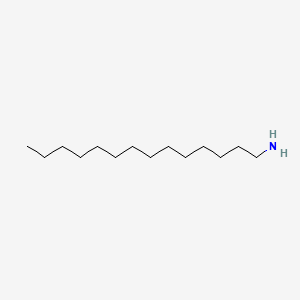
2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate is a useful research compound. Its molecular formula is C14H27N3O11 and its molecular weight is 413.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Buffers
Tris base is widely used in biochemistry and molecular biology as a component of buffer solutions. It is a key ingredient in buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). Its optimal pKa of 8.1 makes it suitable for maintaining pH within the physiological range (pH 7-9), which is essential for most biological processes. Tris base is particularly valuable for solutions containing nucleic acids .
Gel Electrophoresis
In SDS-gradient gel electrophoresis, Tris base serves as a buffer component. It helps separate polypeptides based on their molecular weight, covering a range from 1500 to 100,000. Additionally, Tris base acts as a spacer in isotachophoresis of proteins, contributing to efficient protein separation .
RNA Interference (RNAi) Therapeutics
(±)-3-Amino-1,2-propanediol, a close analog of Tris base, is used in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics. These molecules facilitate efficient delivery of RNAi agents for gene silencing .
Wirkmechanismus
Target of Action
The compound, also known as Tris or Trizma base , is primarily used as a biological buffer in various research applications .
Mode of Action
Tris interacts with hydrogen ions in solution, accepting or donating protons to resist changes in pH . This buffering capacity makes it well-suited for maintaining pH within the physiological range (pH 7 -9) applicable to most living organisms .
Biochemical Pathways
It plays a crucial role in maintaining the optimal ph for various biochemical reactions and pathways . It is extensively used in the formulation of buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) .
Pharmacokinetics
Its solubility in water and stability under physiological conditions suggest it could be well-distributed if administered .
Result of Action
The primary result of Tris’s action is the stabilization of pH in biological systems, which is essential for maintaining the activity and structure of biomolecules and facilitating biochemical reactions . Caution might be necessary when studying some proteins, as tris has the potential to interfere with the activity of certain enzymes .
Action Environment
Environmental factors such as temperature can influence the buffering capacity of Tris. As temperature decreases from 25 °C to 5 °C the pH of a Tris buffer will increase an average of 0.03 units per degree. As temperature rises from 25 °C to 37 °C, the pH of a Tris buffer will decrease an average of 0.025 units per degree . Therefore, the action, efficacy, and stability of Tris can be influenced by these environmental factors .
Eigenschaften
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.C4H11NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEIUWBSEKKKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate | |
CAS RN |
93777-65-2 |
Source


|
| Record name | Glycine, N,N′-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



